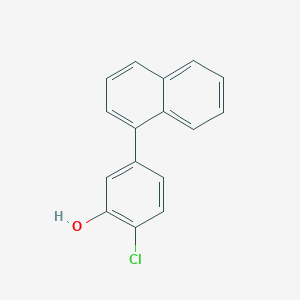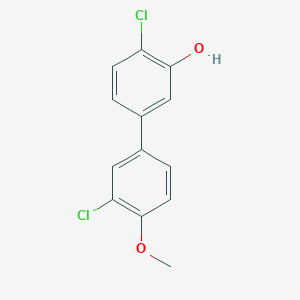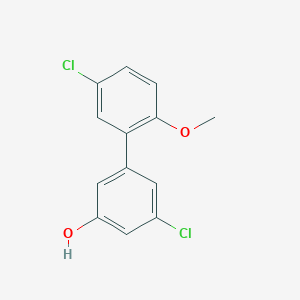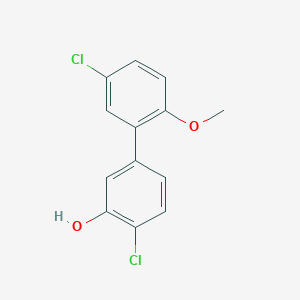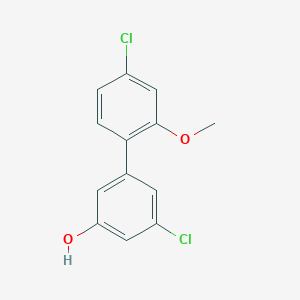
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, or 3-Cl-5-Cl-2-OMePhenol, is an organochlorine compound used in a variety of scientific applications, from organic synthesis to biochemical studies. It is a colorless, crystalline solid with a melting point of 135-136 °C and a boiling point of 256 °C. This compound has a wide range of properties, making it an ideal choice for experiments in the laboratory.
Wissenschaftliche Forschungsanwendungen
3-Cl-5-Cl-2-OMePhenol has a wide range of scientific applications, from organic synthesis to biochemical studies. It is used as a reagent in the synthesis of various compounds, such as 1,2,4-triazole derivatives, thiazole derivatives, and other heterocyclic compounds. Additionally, it is used as a catalyst in the synthesis of chiral compounds. It is also used in the synthesis of pharmaceuticals, such as beta-blockers and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 3-Cl-5-Cl-2-OMePhenol is not well understood, but it is believed to be related to its ability to form complexes with metal ions. This complexation is believed to be responsible for its catalytic activity in organic synthesis. Additionally, the compound is thought to interact with enzymes, resulting in its biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cl-5-Cl-2-OMePhenol has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is important for neurotransmission. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cl-5-Cl-2-OMePhenol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, it is a stable compound, with a long shelf life. Furthermore, it has a wide range of applications in organic synthesis and biochemical studies.
However, there are also some limitations to using this compound in laboratory experiments. It is a toxic compound, and should be handled with caution. Additionally, it is volatile and can easily evaporate, making it difficult to measure accurately.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Cl-5-Cl-2-OMePhenol. One potential direction is to further investigate its biochemical and physiological effects. Additionally, it could be studied further to better understand the mechanism of action and its potential applications in the synthesis of pharmaceuticals. Furthermore, its potential as a catalyst in the synthesis of chiral compounds could be explored. Finally, its potential as an inhibitor of enzymes involved in neurotransmission could be studied in greater detail.
Synthesemethoden
3-Cl-5-Cl-2-OMePhenol can be synthesized through several methods, including the reaction of 4-chloro-2-methoxybenzaldehyde with chloroacetic acid. This reaction is conducted in a solvent such as ethanol or acetonitrile, and yields 3-Cl-5-Cl-2-OMePhenol as the major product. Alternatively, the compound can also be synthesized via the reaction of 4-chloro-2-methoxybenzyl chloride with sodium hydroxide.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-7-9(14)2-3-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPMIUUXDKZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686079 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261899-45-9 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

